2-(2,3-Dimethylpyridin-4-YL)ethanamine
Description
2-(2,3-Dimethylpyridin-4-YL)ethanamine is a pyridine derivative featuring a six-membered aromatic ring with nitrogen at the 1-position, substituted with methyl groups at the 2- and 3-positions, and an ethanamine side chain at the 4-position. The aromatic pyridine core may enhance stability and enable π-π interactions in biological systems .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(2,3-dimethylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C9H14N2/c1-7-8(2)11-6-4-9(7)3-5-10/h4,6H,3,5,10H2,1-2H3 |
InChI Key |
VZERNALFRLDIGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(2,2-Dimethyl-4-phenyl-tetrahydro-pyran-4-yl)-ethylamine ()
Structural Differences :
- Core Ring : Tetrahydro-pyran (saturated oxygen-containing six-membered ring) vs. aromatic pyridine.
- Substituents : Phenyl group at position 4 vs. 2,3-dimethyl groups on pyridine.
- Functional Group : Ethylamine chain vs. ethanamine.
Implications :
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives ()
Structural Differences :
- Core Ring : Piperidine (saturated six-membered ring with nitrogen) vs. pyridine.
- Functional Groups : Ester (acetate) vs. primary amine (ethanamine).
Implications :
- Basicity : The ethanamine group in the target compound is more basic than the ester, favoring protonation in acidic environments (e.g., stomach), which may enhance solubility.
- Metabolism : Esters are prone to hydrolysis, whereas amines may undergo oxidative deamination or conjugation, suggesting divergent metabolic fates.
2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine ()
Structural Differences :
- Core Ring : 1,2,3-Triazole (five-membered aromatic ring with three nitrogens) vs. pyridine.
- Substituents : Methyl group at triazole position 4 vs. 2,3-dimethyl groups on pyridine.
Implications :
- Bioactivity : In , the triazole derivative showed interaction with Super antigen SMEZ-2 (binding energy: -4.47 kcal/mol). Pyridine-based amines might exhibit distinct binding modes due to differing electronic profiles.
- Lipophilicity : Pyridine’s lower polarity compared to triazole could increase membrane permeability, affecting absorption and distribution .
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol ()
Structural Differences :
- Substituents : Chloro and dimethoxymethyl groups at pyridine positions 2 and 3 vs. methyl groups.
- Functional Group: Methanol vs. ethanamine.
Implications :
- Electronic Effects : Chlorine’s electron-withdrawing nature reduces pyridine’s basicity compared to methyl groups, which are electron-donating.
- Solubility : The methoxy and hydroxyl groups increase polarity, whereas the ethanamine in the target compound may enhance water solubility via salt formation.
- Applications : Chlorinated pyridines are common in agrochemicals, while ethanamine derivatives may have medicinal chemistry applications .
Data Table: Structural and Functional Comparison
| Compound Name | Core Ring | Key Substituents | Functional Group | Molecular Formula | Potential Applications |
|---|---|---|---|---|---|
| 2-(2,3-Dimethylpyridin-4-YL)ethanamine | Pyridine | 2,3-dimethyl | Ethanamine | C9H14N2 | Pharmaceuticals, agrochemicals |
| 2-(2,2-Dimethyl-4-phenyl-THP-4-yl)-ethylamine | Tetrahydro-pyran | 4-phenyl, 2,2-dimethyl | Ethylamine | C15H23NO | Intermediate, stabilizers |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Piperidine | 2,2,6,6-tetramethyl | Ester | C13H23NO2 | Stabilizers, drug intermediates |
| 2-(4-Methyl-triazol-1-yl)ethanamine | 1,2,3-Triazole | 4-methyl | Ethanamine | C5H10N4 | Antimicrobial agents |
| (2-Chloro-3-dimethoxymethyl-pyridin-4-yl)methanol | Pyridine | 2-chloro, 3-dimethoxymethyl | Methanol | C9H12ClNO3 | Agrochemicals, synthesis |
Research Findings and Implications
- Bioactivity : Triazole- and pyridine-based ethanamines show promise in antimicrobial applications, but their efficacy depends on heterocycle-specific interactions with biological targets .
- Safety : Structural analogs like the tetrahydro-pyran derivative lack comprehensive toxicological data, underscoring the need for targeted safety studies for the pyridine-based compound .
- Solubility and Stability : Pyridine’s aromaticity and ethanamine’s basicity may offer advantages in drug design, such as improved stability and tunable solubility via salt formation .
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